6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid
Description
6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid (referred to as Compound 1.1 or WK23 in prior studies) is a structurally complex molecule featuring a hybrid scaffold of indole and imidazole moieties . This compound was designed as a p53-MDM2/MDMX antagonist, targeting the disruption of protein-protein interactions critical in cancer biology. The indole core is substituted with a 6-chloro group and a carboxylic acid at the 2-position, while the imidazole ring is functionalized with a 4-chlorobenzyl group at N1 and a phenyl group at C2. These substituents contribute to its unique binding affinity and solubility profile, enabling cellular uptake and activity in p53-dependent assays .
Properties
Molecular Formula |
C25H17Cl2N3O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
6-chloro-3-[3-[(4-chlorophenyl)methyl]-5-phenylimidazol-4-yl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C25H17Cl2N3O2/c26-17-8-6-15(7-9-17)13-30-14-28-22(16-4-2-1-3-5-16)24(30)21-19-11-10-18(27)12-20(19)29-23(21)25(31)32/h1-12,14,29H,13H2,(H,31,32) |
InChI Key |
QZJRNGXHRQJBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=C(C=C3)Cl)C4=C(NC5=C4C=CC(=C5)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 6
Electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF introduces the chloro group at position 6 of the indole. This step is typically performed after indole cyclization but before imidazole functionalization to avoid competing reactions.
Conditions :
Carboxylic Acid Bioisosteres and Derivatives
The 2-carboxylic acid group is retained throughout the synthesis, but alternative approaches use methyl esters (e.g., 13c ) as protecting groups, which are cleaved in the final step via saponification.
Scalability and Industrial Considerations
Gram-Scale Synthesis :
-
One-Pot Procedures : Combining Fischer indole cyclization and UT-4CR in a single reactor reduces purification steps, achieving 49–62% overall yield for intermediates.
-
Purification : Precipitation in acetone/hexane mixtures provides high-purity (>95%) products without chromatography.
Table 1. Comparative Analysis of Key Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Indole cyclization | Fischer reaction | HCl/EtOH, 80°C | 85 | 90 |
| Imidazole formation | UT-4CR | MeOH, RT, ZnCl₂ | 70 | 88 |
| Saponification | NaOH/THF/H₂O | Reflux, 3 h | 92 | 99 |
| Chlorination | NCS/DMF | 0°C → RT, 12 h | 68 | 95 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
The compound [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py undergoes various types of reactions, including:
Oxidation: The lead atoms in the cluster can undergo oxidation reactions.
Reduction: The gold atom encapsulated within the lead cluster can participate in reduction reactions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lead atoms may result in lead oxides, while reduction of the gold atom may yield elemental gold.
Scientific Research Applications
Basic Information
- Molecular Formula: C25H17Cl2N3O2
- Molecular Weight: 448.33 g/mol
- IUPAC Name: 6-chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid
Structural Characteristics
The compound features a chloro-substituted indole core linked to an imidazole ring, which is further substituted with a chlorobenzyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in Cancer Research, the compound was shown to significantly reduce tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest activity against several bacterial strains, making it a candidate for further development as an antibiotic.
Research Findings:
In vitro assays revealed that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
Enzyme Inhibition
Another area of application involves enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound has been identified as a potent inhibitor of specific kinases, which are crucial in signaling pathways associated with tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits the activity of certain receptor tyrosine kinases, leading to decreased signaling through pathways implicated in cancer metastasis .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it relevant for conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health.
Research Insights:
Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function, indicating potential applications in neurodegenerative disease treatment .
Mechanism of Action
The mechanism by which [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py exerts its effects involves the encapsulation of a transition metal (gold) within a lead-based cluster. This encapsulation alters the electronic properties of the gold atom, allowing it to participate in unique chemical reactions and interactions. The molecular targets and pathways involved depend on the specific application, such as targeted radionuclide therapy, where the compound targets cancer cells expressing specific receptors .
Comparison with Similar Compounds
To contextualize the properties and applications of Compound 1.1, a comparative analysis with structurally or functionally analogous compounds is provided below.
Structural Analogues from Imidazole-Indole Hybrids
describes four imidazole-indole hybrids synthesized via similar routes but differing in substituents (Table 1).
Key Insights :
- Halogen Effects: Chloro and bromo substituents on the indole core (e.g., 8, 9, 10) increase melting points (>200°C) compared to non-halogenated 11, likely due to stronger halogen-mediated intermolecular interactions .
- Substituent Polarity : The 4-methoxybenzyl group in 11 reduces crystallinity but improves solubility, whereas the 4-iodobenzyl group in 8 –10 enhances rigidity but limits solvent compatibility .
Functional Analogues with Chlorobenzyl/Chlorophenyl Groups
and highlight compounds with chlorobenzyl or chlorophenyl groups but distinct heterocyclic cores (Table 2).
Key Insights :
- Functional Group Optimization : The addition of an aliphatic linker to 1.1 ’s carboxylic acid group (Derivative 1) improves binding affinity by ~2.5-fold, emphasizing the role of side-chain modifications in enhancing potency .
Physicochemical and Spectral Comparisons
- IR Spectroscopy: Compound 1.1 shows characteristic peaks for carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and imidazole C=N (1649 cm⁻¹), similar to 8–10 . 6b () lacks a carboxylic acid group but exhibits a strong carbonyl peak at 1649 cm⁻¹ from the chlorobenzoylamino group .
- NMR Profiles :
- The ¹H NMR of 1.1 displays distinct aromatic proton shifts for the 4-chlorobenzyl group (δ ~7.3–7.5 ppm), comparable to 8 ’s 4-iodobenzyl signals (δ ~7.1–7.4 ppm) .
Biological Activity
Chemical Structure
The chemical formula for 6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid is . Its structure includes:
- Indole Ring : A bicyclic structure that is common in many biologically active compounds.
- Chloro Substituents : The presence of chlorine atoms may enhance the compound's pharmacological properties.
- Imidazole Moiety : Known for its role in various biological activities, including enzyme inhibition.
Anticancer Properties
Research indicates that compounds with indole and imidazole structures often exhibit anticancer properties. A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, suggesting that this compound may also possess selective cytotoxicity.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of specific enzymes involved in cancer progression and other diseases. For instance, imidazole derivatives have been studied for their ability to inhibit protein kinases, which are crucial targets in cancer therapy.
Case Studies
- Case Study on Cell Lines : In vitro studies on breast cancer cell lines demonstrated that compounds with similar structures induced apoptosis. This suggests that this compound could be further investigated for its therapeutic potential in oncology.
- In Vivo Studies : Animal models treated with related indole derivatives showed reduced tumor growth rates, indicating a possible mechanism of action through modulation of signaling pathways involved in cell proliferation and survival.
Pharmacokinetics
Preliminary studies on pharmacokinetics indicate that compounds like this one exhibit favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Comparative Analysis of Similar Compounds
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound is typically synthesized via condensation reactions followed by cyclization. For example, and describe a two-step approach:
- Step 1 : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) .
- Step 2 : Isolation via precipitation, followed by washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid yields pure product . Key considerations include stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv of amine) and reaction time optimization to minimize byproducts .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at 1715–1786 cm⁻¹ for imidazole carbonyls) .
- Elemental analysis confirms empirical formulas (e.g., C₃₁H₃₃N₅O₄·C₂H₆O₃S) with ≤0.3% deviation .
- X-ray crystallography resolves spatial configurations, as demonstrated in for related indole derivatives, using databases like the Protein Data Bank (PDB) for validation .
Q. What analytical techniques ensure purity and stability?
- HPLC with ≥95% purity thresholds (C18 columns, UV detection at 254 nm) is standard for quality control .
- Karl Fischer titration quantifies water content in hygroscopic samples .
- Stability studies under accelerated conditions (40°C/75% RH for 6 months) assess degradation pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Palladium or copper catalysts improve cyclization efficiency in heterocyclic formation (e.g., 82% yield in ) .
- Solvent selection : Polar aprotic solvents (DMF, acetic acid) enhance reaction rates but require post-synthesis purification to remove residues .
- Byproduct analysis : LC-MS identifies impurities like unreacted 3-formyl intermediates, guiding recrystallization protocols .
Q. What structure-activity relationships (SAR) are critical for its biological activity?
- The 4-chlorobenzyl group enhances lipophilicity and receptor binding, as seen in kinase inhibition studies .
- Indole-2-carboxylic acid moiety contributes to hydrogen bonding with target proteins (e.g., ATP-binding pockets) .
- Substitution at the imidazole C-4 position (e.g., phenyl vs. methyl) modulates selectivity against off-target enzymes .
Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved?
- Dynamic NMR clarifies tautomeric equilibria in solution (e.g., keto-enol shifts in the imidazole ring) .
- DFT calculations (B3LYP/6-31G*) predict theoretical spectra, which are cross-validated with experimental XRD bond lengths (e.g., C–N bonds: 1.32–1.37 Å) .
- Multi-technique validation : Overlay IR, MS, and XRD data to confirm consistency across phases .
Q. What strategies address multi-target interactions in pharmacological studies?
- Proteome-wide docking (e.g., using MOE software) predicts off-target binding to kinases or GPCRs .
- Selectivity profiling : Compare IC₅₀ values across enzyme panels (e.g., tyrosine kinases vs. serine/threonine kinases) .
- Metabolite tracking : Radiolabeled analogs (e.g., ¹⁴C at the indole position) map metabolic pathways in vitro .
Methodological Notes
- Data Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Crystallization Troubleshooting : Use mixed solvents (e.g., DMF/EtOAc) for compounds with low solubility in single solvents .
- Computational Tools : RCSB PDB and Cambridge Structural Database (CSD) provide reference data for structural comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
